REACTION_CXSMILES
|
[C:1]1([C:7]2([C:10]#[N:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[SH-:13].[Na+]>CCO>[C:1]1([C:7]2([C:10](=[S:13])[NH2:11])[CH2:8][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1(CC1)C#N
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Name
|
|
Quantity
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0.98 g
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Type
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reactant
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Smiles
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O.[SH-].[Na+]
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Name
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glass
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Quantity
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350 mL
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a stream of H2S was bubbled through the mixture for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
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The bomb was sealed
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Type
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TEMPERATURE
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Details
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heated to 90° C. for 2 days
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Duration
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2 d
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Type
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TEMPERATURE
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Details
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The dark mixture was cooled to −25° C.
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Type
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CUSTOM
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Details
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N2 was bubbled through for 1 h
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Duration
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1 h
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Type
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ADDITION
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Details
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The reaction mixture was diluted with H2O (50 mL)
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Type
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EXTRACTION
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Details
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extracted with Et2O (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The crude thioamide was triturated with hexanes
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C1(CC1)C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |